1H NMR and 13C NMR spectral data for 4-(Bromomethyl)-N-butyl-3-nitrobenzamide
1H NMR and 13C NMR spectral data for 4-(Bromomethyl)-N-butyl-3-nitrobenzamide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(Bromomethyl)-N-butyl-3-nitrobenzamide. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a detailed interpretation of the spectral features, grounded in the fundamental principles of NMR spectroscopy. We will dissect the influence of the various functional groups—the N-butylamide, the nitro group, and the bromomethyl moiety—on the chemical shifts and coupling patterns of the aromatic and aliphatic nuclei. This guide includes predicted data tables, detailed assignments, a standardized experimental protocol for data acquisition, and visual aids to elucidate structural correlations, serving as an essential reference for the characterization of this and structurally related molecules.
Molecular Structure and Spectroscopic Rationale
The precise structural elucidation of synthetic intermediates is a cornerstone of modern drug discovery and development. 4-(Bromomethyl)-N-butyl-3-nitrobenzamide is a multifunctional compound whose structure presents a unique spectroscopic puzzle. Its NMR spectra are dictated by the electronic environments of its constituent protons and carbons, which are heavily influenced by the interplay of inductive and resonance effects from its substituents.
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Electron-Withdrawing Groups: The nitro (-NO₂) group and the amide carbonyl (-C=O) are potent electron-withdrawing groups. They decrease the electron density of the aromatic ring, particularly at the ortho and para positions, leading to a significant downfield (deshielding) effect on the aromatic protons and carbons.[1][2]
-
Bromomethyl Group (-CH₂Br): The bromine atom exerts a strong inductive electron-withdrawing effect, deshielding the attached methylene protons and carbon.[3] Its position on the aromatic ring further modulates the electronic landscape.
-
N-Butyl Group: This aliphatic chain provides a set of distinct signals in the upfield region of the spectrum, with chemical shifts primarily influenced by proximity to the electronegative amide nitrogen atom.
Understanding these influences is critical for the accurate assignment of every signal in the ¹H and ¹³C NMR spectra.
Caption: Structure of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. The predicted spectrum of the title compound is characterized by distinct signals corresponding to the aromatic, amide, bromomethyl, and N-butyl protons.
Aromatic Region (δ 8.0 - 8.5 ppm)
The three protons on the substituted benzene ring are chemically non-equivalent and are expected to resonate at very low field due to the strong deshielding effects of the nitro and amide groups.[4]
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H₂: This proton is ortho to the nitro group, which exerts a powerful deshielding effect.[1][5] It is expected to appear as a doublet with a small meta-coupling constant (J ≈ 2 Hz) from H₆.
-
H₅: This proton is ortho to the bromomethyl group and meta to the nitro group. It is expected to appear as a doublet with a typical ortho-coupling constant (J ≈ 8 Hz) from H₆.
-
H₆: This proton is ortho to the amide group and coupled to both H₂ (meta) and H₅ (ortho). It should therefore appear as a doublet of doublets.
Amide and Bromomethyl Protons
-
-CH₂Br (H₇): The benzylic protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom and the aromatic ring.[3] They are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift for such protons typically falls in the δ 4.5 - 5.0 ppm range.
-
-NH (Hₙ): The amide proton signal is often broad and its chemical shift is dependent on solvent, concentration, and temperature.[2] It is expected to appear as a triplet due to coupling with the adjacent methylene protons (Hₐ) of the butyl chain.
Aliphatic Region (δ 0.9 - 3.5 ppm)
The N-butyl group gives rise to four distinct signals, with a clear downfield shift for the protons closest to the electron-withdrawing amide group.[6]
-
-NH-CH₂- (Hₐ): These protons are directly attached to the amide nitrogen and are the most deshielded of the butyl chain, expected around δ 3.4 ppm. The signal should be a quartet (or more complex multiplet) from coupling to both Hₙ and Hᵦ.
-
-CH₂- (Hᵦ): The second methylene group will appear as a multiplet (sextet) due to coupling with Hₐ and Hᵧ.
-
-CH₂- (Hᵧ): This methylene group will appear as a sextet due to coupling with Hᵦ and H₈.
-
-CH₃ (H₈): The terminal methyl group will be the most shielded signal, appearing as a triplet due to coupling with the adjacent Hᵧ protons.
Table 1: Predicted ¹H NMR Data for 4-(Bromomethyl)-N-butyl-3-nitrobenzamide
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H₂ | ~ 8.45 | d | ~ 2.0 | 1H |
| H₆ | ~ 8.20 | dd | ~ 8.0, 2.0 | 1H |
| H₅ | ~ 8.05 | d | ~ 8.0 | 1H |
| Hₙ (-NH) | ~ 7.8 (variable) | t | ~ 5.5 | 1H |
| H₇ (-CH₂Br) | ~ 4.80 | s | - | 2H |
| Hₐ (-NHCH₂ -) | ~ 3.45 | q | ~ 7.0 | 2H |
| Hᵦ (-CH₂CH₂ CH₂-) | ~ 1.65 | sextet | ~ 7.5 | 2H |
| Hᵧ (-CH₂ CH₃) | ~ 1.45 | sextet | ~ 7.5 | 2H |
| H₈ (-CH₃) | ~ 0.98 | t | ~ 7.4 | 3H |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show eleven distinct signals, as all carbon atoms in the molecule are in unique chemical environments.
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Carbonyl Carbon (-C=O): The amide carbonyl carbon is highly deshielded and will appear at the lowest field, typically in the range of δ 165-170 ppm.[7]
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Aromatic Carbons (C₁-C₆): These carbons will resonate in the δ 120-150 ppm region. The carbons directly attached to the electron-withdrawing substituents (C₃-NO₂ and C₁-CONH) will be the most deshielded.[8][9] The carbon bearing the nitro group (C₃) is expected to be particularly downfield. The "heavy atom effect" of bromine can cause the ipso-carbon (the carbon directly attached to the substituent) to shift upfield more than expected based on electronegativity alone, but in this case, the effect is on C₄, which is attached to the -CH₂Br group, not directly to Br.[10]
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Aliphatic Carbons: The carbons of the N-butyl chain and the bromomethyl group will appear in the upfield region of the spectrum (δ 10-60 ppm). The chemical shifts will decrease with increasing distance from the electronegative atoms.[11]
Table 2: Predicted ¹³C NMR Data for 4-(Bromomethyl)-N-butyl-3-nitrobenzamide
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 166.5 |
| C₃ (-C-NO₂) | ~ 149.0 |
| C₁ (-C-CONH) | ~ 138.0 |
| C₄ (-C-CH₂Br) | ~ 136.5 |
| C₆ | ~ 132.0 |
| C₂ | ~ 128.5 |
| C₅ | ~ 124.0 |
| Cₐ (-NHC H₂-) | ~ 40.5 |
| C₇ (-C H₂Br) | ~ 31.5 |
| Cᵦ (-CH₂C H₂CH₂-) | ~ 31.0 |
| Cᵧ (-C H₂CH₃) | ~ 20.1 |
| C₈ (-C H₃) | ~ 13.8 |
Structural Confirmation with 2D NMR Spectroscopy
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments like COSY and HSQC are invaluable for unambiguous assignments.
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¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to confirm the connectivity within the N-butyl chain (Hₐ → Hᵦ → Hᵧ → H₈) and the coupling between the aromatic protons (H₅ ↔ H₆ ↔ H₂).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H₇ to C₇, Hₐ to Cₐ, etc.).
Caption: Expected ¹H-¹H COSY correlations for the title compound.
Caption: Expected ¹H-¹³C HSQC (one-bond) correlations.
Standard Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. The following parameters are recommended for a 400 MHz NMR spectrometer.
A. Sample Preparation
-
Weigh approximately 5-10 mg of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is often a good first choice for general solubility.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If using CDCl₃, note that the residual solvent peak appears at δ 7.26 ppm in the ¹H spectrum and δ 77.16 ppm in the ¹³C spectrum.[12]
B. ¹H NMR Acquisition Parameters [13]
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).
-
Number of Scans: 16 (adjust as needed based on concentration).
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time: ~4.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K (25 °C).
C. ¹³C{¹H} NMR Acquisition Parameters [13]
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Pulse Program: Proton-decoupled single-pulse with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker systems).
-
Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): 2.0 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
D. Data Processing
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale. If not using an internal standard like TMS, reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H).[12]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
Conclusion
The NMR spectral analysis of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide is a clear illustration of how molecular structure dictates spectroscopic output. The downfield aromatic signals, the characteristic singlet of the bromomethyl group, and the well-resolved pattern of the N-butyl chain provide a definitive fingerprint for this molecule. By applying fundamental principles of chemical shift theory and coupling analysis, and by leveraging advanced 2D techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate. The predicted data and protocols within this guide serve as a robust framework for the empirical analysis and characterization of this compound in a research and development setting.
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